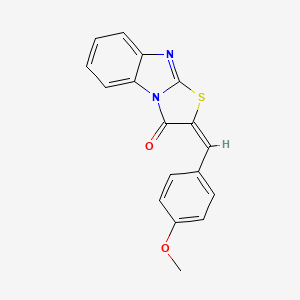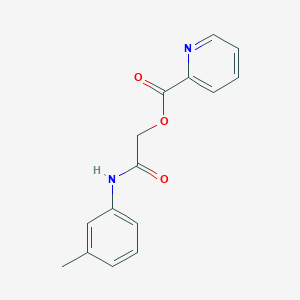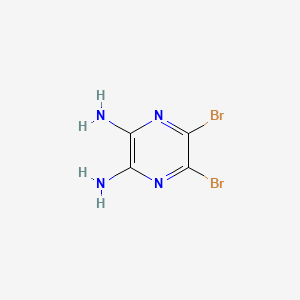
5,6-Dibromopyrazine-2,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dibromopyrazine-2,3-diamine typically involves the bromination of pyrazine derivatives. One common method includes the reaction of pyrazine-2,3-diamine with bromine in the presence of a suitable solvent . The reaction conditions often require controlled temperatures and the use of catalysts to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using advanced reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing environmental impact and production costs .
Chemical Reactions Analysis
Types of Reactions: 5,6-Dibromopyrazine-2,3-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino groups can undergo oxidation to form nitro derivatives or reduction to form corresponding amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted pyrazine derivatives with different functional groups.
Oxidation Reactions: Products include nitro derivatives of pyrazine.
Reduction Reactions: Products include reduced amine derivatives.
Scientific Research Applications
Chemistry: 5,6-Dibromopyrazine-2,3-diamine is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Its derivatives are tested for activity against various pathogens and cancer cell lines .
Medicine: The compound and its derivatives are explored for their potential therapeutic applications, including the development of new drugs targeting specific enzymes and receptors .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 5,6-Dibromopyrazine-2,3-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atoms and amino groups play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways . The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell cycle regulation .
Comparison with Similar Compounds
2,3-Diamino-5-bromopyrazine: Similar structure but with only one bromine atom.
2,5-Dibromopyridine: A pyridine derivative with two bromine atoms.
2,6-Dibromopyridine: Another pyridine derivative with bromine atoms at different positions.
Uniqueness: 5,6-Dibromopyrazine-2,3-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
53338-46-8 |
|---|---|
Molecular Formula |
C4H4Br2N4 |
Molecular Weight |
267.91 g/mol |
IUPAC Name |
5,6-dibromopyrazine-2,3-diamine |
InChI |
InChI=1S/C4H4Br2N4/c5-1-2(6)10-4(8)3(7)9-1/h(H2,7,9)(H2,8,10) |
InChI Key |
SEIVMNILYAKPCI-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(N=C(C(=N1)Br)Br)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{(E)-[(4-methylphenyl)imino]methyl}benzene-1,2-diol](/img/structure/B14159908.png)
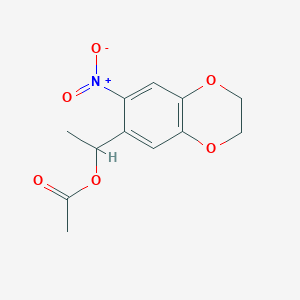
![2-[(2-Chloroprop-2-en-1-yl)oxy]ethanol](/img/structure/B14159919.png)
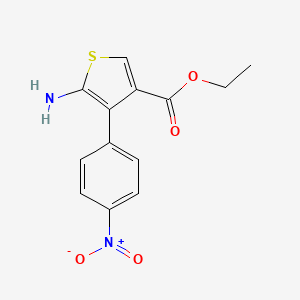
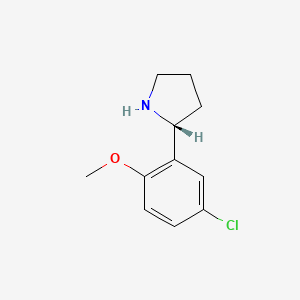
![N-(4-chlorophenyl)-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B14159935.png)
![5-[(4-Propan-2-yloxyphenyl)methyl]-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B14159943.png)
![[2-(4-Fluoroanilino)-2-oxoethyl] 3-methylbenzoate](/img/structure/B14159949.png)
![methyl N-[(2-chlorobenzyl)carbamoyl]-L-alaninate](/img/structure/B14159960.png)
![1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid, (R)-](/img/structure/B14159973.png)

